Cas no 380197-06-8 (5-oxo-1H,2H,4H,5H-pyrrolo1,2-aquinazoline-3-carbaldehyde)

5-oxo-1H,2H,4H,5H-pyrrolo1,2-aquinazoline-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Pyrrolo[1,2-a]quinazoline-3-carboxaldehyde, 1,2,4,5-tetrahydro-5-oxo-
- 5-oxo-2,4-dihydro-1H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde
- 5-oxo-1H,2H,4H,5H-pyrrolo1,2-aquinazoline-3-carbaldehyde
- 5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde
- 380197-06-8
- 3-(hydroxymethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
- DTXSID20420640
- T0506-4093
-
- インチ: InChI=1S/C12H10N2O2/c15-7-8-5-6-14-10-4-2-1-3-9(10)12(16)13-11(8)14/h1-4,7,15H,5-6H2
- InChIKey: WLHRKHULUQUUEI-UHFFFAOYSA-N
- ほほえんだ: C1CN2C3=CC=CC=C3C(=O)N=C2C1=CO
計算された属性
- せいみつぶんしりょう: 214.0743
- どういたいしつりょう: 214.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 52.9Ų
じっけんとくせい
- PSA: 49.41
5-oxo-1H,2H,4H,5H-pyrrolo1,2-aquinazoline-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613947-0.05g |
5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde |
380197-06-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-oxo-1H,2H,4H,5H-pyrrolo1,2-aquinazoline-3-carbaldehyde 関連文献
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
5-oxo-1H,2H,4H,5H-pyrrolo1,2-aquinazoline-3-carbaldehydeに関する追加情報
5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde (CAS No. 380197-06-8): A Comprehensive Overview
5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde (CAS No. 380197-06-8) is a unique and highly specialized compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of pyrroloquinazolines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the structural characteristics, synthesis methods, biological properties, and recent research advancements related to this compound.
The structure of 5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde is characterized by a fused ring system consisting of a pyrrole ring and a quinazoline ring. The presence of the oxo group at the 5-position and the aldehyde group at the 3-position imparts unique chemical reactivity and biological properties to this molecule. The aldehyde functionality is particularly noteworthy as it can participate in various chemical reactions, such as condensation reactions with amines or hydrazines, leading to the formation of Schiff bases or hydrazones.
In terms of synthesis, several methods have been reported for the preparation of 5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde. One common approach involves the condensation of an appropriate amine with a substituted quinazolinone followed by oxidation to introduce the oxo group. Another method involves the cyclization of a suitably functionalized precursor in the presence of a strong base or acid catalyst. These synthetic routes have been optimized to achieve high yields and purity levels, making them suitable for large-scale production.
The biological activity of 5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde has been extensively studied in recent years. Research has shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. Specifically, it has been found to inhibit the growth of human breast cancer cells (MCF-7) and human colon cancer cells (HT-29) by inducing cell cycle arrest and apoptosis. The mechanism of action is believed to involve the modulation of key signaling pathways such as p53 and Bcl-2.
Beyond its antiproliferative properties, 5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde has also been investigated for its potential as an antimicrobial agent. Studies have demonstrated that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism by which it exerts its antimicrobial effects is still under investigation but is thought to involve disruption of bacterial cell membranes or interference with essential metabolic processes.
In addition to its direct biological activities, 5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde serves as an important building block in the synthesis of more complex molecules with enhanced therapeutic potential. For instance, it can be used as a starting material for the preparation of novel derivatives with improved pharmacological profiles. These derivatives may exhibit enhanced potency or selectivity for specific targets, making them promising candidates for further drug development.
Recent research advancements have further expanded our understanding of the potential applications of 5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde. For example, a study published in the Journal of Medicinal Chemistry reported that a series of derivatives derived from this compound showed promising activity against drug-resistant strains of Mycobacterium tuberculosis. This finding highlights the potential of this class of compounds in addressing one of the major challenges in modern medicine—antimicrobial resistance.
In another notable study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of 5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde as a scaffold for developing new anticancer agents. By modifying various functional groups on the molecule and evaluating their biological activities in vitro and in vivo models, they identified several lead compounds with enhanced antitumor efficacy and reduced toxicity profiles.
The future prospects for 5-oxo-1H,2H,4H,5H-pyrrolo[1,2-a]quinazoline-3-carbaldehyde are promising. Ongoing research is focused on optimizing its chemical structure to enhance its pharmacological properties and develop it into viable therapeutic agents. Additionally, efforts are being made to explore its potential applications in other areas such as neurodegenerative diseases and inflammatory disorders.
In conclusion, 5-oxo-1H,2,4,5,6-tetrahydrobenzo[d][1,4]diazepinone (CAS No. 380197–06–8) represents a versatile and highly promising compound with a wide range of biological activities and potential therapeutic applications. Its unique structural features and diverse chemical reactivity make it an attractive target for further research and development in both academic and industrial settings.
380197-06-8 (5-oxo-1H,2H,4H,5H-pyrrolo1,2-aquinazoline-3-carbaldehyde) 関連製品
- 69414-55-7(2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride)
- 898792-52-4(Ethyl 8-3-(morpholinomethyl)phenyl-4-oxooctanoate)
- 1608457-04-0(1-2-(4-bromophenyl)ethenesulfonylpyrrolidin-3-amine hydrochloride)
- 1115871-75-4(methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate)
- 1803589-37-8(sulfuric acid)
- 2172194-92-0(tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate)
- 2248356-25-2(2-Bromo-5-(difluoromethyl)-3-methylfuran)
- 1823882-20-7(2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile)
- 1604454-60-5(4-methyl-3-(2S)-pyrrolidin-2-yl-4H-1,2,4-triazole)
- 2172101-79-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)


